molecular formula C8H8LiNO B14412116 lithium;4-buta-1,3-diynylmorpholine CAS No. 80487-51-0

lithium;4-buta-1,3-diynylmorpholine

Cat. No.: B14412116
CAS No.: 80487-51-0
M. Wt: 141.1 g/mol
InChI Key: WURNILOBULQXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;4-buta-1,3-diynylmorpholine is a chemical compound with the molecular formula C8H8LiNO. It is characterized by the presence of a lithium atom bonded to a buta-1,3-diynyl group and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-buta-1,3-diynylmorpholine typically involves the reaction of lithium acetylide with 4-bromo-1,3-butadiyne in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with morpholine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-buta-1,3-diynylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Lithium;4-buta-1,3-diynylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;4-buta-1,3-diynylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate neurotransmitter activity, which may contribute to its potential therapeutic effects. Key molecular targets include inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;4-buta-1,3-diynylmorpholine is unique due to its combination of a lithium atom, a buta-1,3-diynyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

80487-51-0

Molecular Formula

C8H8LiNO

Molecular Weight

141.1 g/mol

IUPAC Name

lithium;4-buta-1,3-diynylmorpholine

InChI

InChI=1S/C8H8NO.Li/c1-2-3-4-9-5-7-10-8-6-9;/h5-8H2;/q-1;+1

InChI Key

WURNILOBULQXOS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC#CN1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.